molecular formula C26H26ClN3O3 B238192 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B238192
M. Wt: 464 g/mol
InChI Key: GOKJEFBYSJADTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CPCA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK3). CPCA has a unique chemical structure that makes it an attractive candidate for drug development and research.

Mechanism of Action

CPCA acts as a competitive inhibitor of protein kinases by binding to the ATP-binding pocket of the kinase domain. It prevents the phosphorylation of target proteins by blocking the transfer of phosphate groups from ATP to the target protein. CPCA has been shown to have a high affinity for 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and GSK3, making it a potent inhibitor of these kinases.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell cycle progression and induce apoptosis in cancer cells. CPCA has also been shown to regulate glucose metabolism and insulin signaling in animal models. In addition, CPCA has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CPCA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins, making it a potent inhibitor. However, CPCA also has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on CPCA. One area of interest is the development of new cancer therapies based on the inhibition of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide and other protein kinases. CPCA and other kinase inhibitors may also have potential for the treatment of inflammatory diseases and metabolic disorders. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of CPCA and to optimize its use in experimental settings.

Synthesis Methods

The synthesis of CPCA involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the preparation of 4-(4-methylbenzoyl)-1-piperazinecarboxylic acid, which is then coupled with 4-chloro-2-nitrophenol to form 4-(4-methylbenzoyl)-1-(4-chloro-2-nitrophenoxy)piperazine. The intermediate compound is then coupled with 2-chloro-N-(4-(4-(dimethylamino)phenyl)phenyl)acetamide to form the final product, CPCA.

Scientific Research Applications

CPCA has been used extensively in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, GSK3, and other kinases involved in cell cycle regulation and signaling pathways. CPCA has been used to study the role of 2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide in cancer cell proliferation and the development of new cancer therapies. It has also been used to study the role of GSK3 in the regulation of insulin signaling and glucose metabolism.

properties

Product Name

2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C26H26ClN3O3/c1-19-6-8-20(9-7-19)26(32)30-16-14-29(15-17-30)22-12-10-21(11-13-22)28-25(31)18-33-24-5-3-2-4-23(24)27/h2-13H,14-18H2,1H3,(H,28,31)

InChI Key

GOKJEFBYSJADTN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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